molecular formula C20H29N3O3 B15126333 tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

Cat. No.: B15126333
M. Wt: 359.5 g/mol
InChI Key: FWXYAUQUOBKWQD-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate is a carbamate-protected amine derivative featuring an indazole core substituted with a tetrahydropyran (oxan-2-yl) group. The indazole moiety is fused to a propan-2-yl chain, which is further modified by a tert-butyl carbamate group. This structure is significant in medicinal chemistry, where carbamates often serve as protecting groups for amines during synthesis . The oxan-2-yl substituent may enhance solubility and influence conformational stability, while the indazole ring system is commonly associated with biological activity, particularly in kinase inhibitors .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate

InChI

InChI=1S/C20H29N3O3/c1-14(22-19(24)26-20(2,3)4)12-15-8-7-9-17-16(15)13-21-23(17)18-10-5-6-11-25-18/h7-9,13-14,18H,5-6,10-12H2,1-4H3,(H,22,24)

InChI Key

FWXYAUQUOBKWQD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate indazole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS 88072-90-6)
  • Key Differences: Replaces the indazol-4-yl group with a ketone (1-oxo) and oxan-4-yl substituent.
  • Applications : Primarily used in organic synthesis as a chiral intermediate or protecting group due to its ketone functionality .
tert-butyl N-[1-(3-formylphenyl)ethyl]carbamate (CAS 1349734-55-9)
  • Key Differences :
    • Substitutes the indazole-oxane system with a 3-formylphenyl group.
    • The aldehyde (-CHO) enables nucleophilic additions (e.g., Schiff base formation), offering versatility in derivatization .
  • Applications : Serves as a building block in coupling reactions or metal-organic frameworks (MOFs) due to its reactive aldehyde group .

Stereochemical Considerations

The stereochemistry of the propan-2-yl chain significantly impacts biological activity. For example, tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate () highlights the (2R) configuration. Enantiomers may exhibit divergent pharmacokinetic profiles, underscoring the importance of stereocontrol in synthesis .

Functional Group Analysis

Compound Name CAS Number Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Not provided Indazole, oxan-2-yl, carbamate Not provided Pharmaceutical intermediates
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate 88072-90-6 Oxan-4-yl, ketone, carbamate Not provided Chiral synthesis, protecting groups
tert-butyl N-[1-(3-formylphenyl)ethyl]carbamate 1349734-55-9 3-formylphenyl, carbamate 168.19 Coupling reactions, MOFs

Table 1: Comparative overview of structural analogues.

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